molecular formula C10H11F2N B1394307 [1-(2,6-Difluorophenyl)cyclopropyl]methylamine CAS No. 1216908-25-6

[1-(2,6-Difluorophenyl)cyclopropyl]methylamine

Cat. No. B1394307
M. Wt: 183.2 g/mol
InChI Key: YDRYHGRNKNIBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(2,6-Difluorophenyl)cyclopropyl]methylamine” is a cyclic amine compound. It is also known as DFMC. It is a chemical building block and is used for research purposes .


Molecular Structure Analysis

The molecular formula of “[1-(2,6-Difluorophenyl)cyclopropyl]methylamine” is C10H11F2N . The molecular weight is 183.198 g/mol .


Physical And Chemical Properties Analysis

“[1-(2,6-Difluorophenyl)cyclopropyl]methylamine” has a molecular formula of C10H11F2N and a molecular weight of 183.2 g/mol .

Scientific Research Applications

Biological Methylation

S-adenosylmethionine (SAM), a biological sulfonium compound, is known for its role as a major biological methyl donor in reactions catalyzed by methyltransferases. Its applications extend to being a source for methylene groups, amino groups, ribosyl groups, and aminopropyl groups in various biochemical syntheses, potentially implicating the role of cyclopropyl derivatives in these pathways. This demonstrates the chemical utility of the cyclopropyl ring and adjacent carbon centers, highlighting their electrophilic character and involvement in numerous metabolic reactions and biosynthetic pathways (Fontecave, Atta, & Mulliez, 2004).

Chemical Synthesis

The compound has been utilized in the synthesis of novel derivatives, like 6,7-dimethoxy-4-spirocyclo-pentanetetrahydroisoquinolines. This indicates its significance in the preparation of complex chemical structures, contributing to the field of organic synthesis and potentially affecting the development of pharmaceuticals and other biologically active molecules (Aghekyan et al., 2009).

Reaction Specificity

The aminolysis of compounds containing the [1-(2,6-Difluorophenyl)cyclopropyl]methylamine moiety has been shown to be successful under certain conditions, specifically when the amino group in the reagent is sterically unshielded, and the reaction medium has a high dielectric permittivity. This insight into the reaction conditions and medium characteristics opens up possibilities for the targeted synthesis of specific compounds (Novakov et al., 2017).

properties

IUPAC Name

[1-(2,6-difluorophenyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-7-2-1-3-8(12)9(7)10(6-13)4-5-10/h1-3H,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRYHGRNKNIBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,6-Difluorophenyl)cyclopropyl]methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.